molecular formula C24H21F6NO7 B608362 KML-29 CAS No. 1380424-42-9

KML-29

Cat. No.: B608362
CAS No.: 1380424-42-9
M. Wt: 549.4 g/mol
InChI Key: SXHQLPHDBLTFPM-UHFFFAOYSA-N
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Biological Activity

KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .

Table 1: Inhibition Potency of this compound

SpeciesIC50 Value (nM)FAAH Inhibition
Human5.9>50000
Mouse15>50000
Rat43>50000

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.

  • Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .
  • Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .
  • Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .

Side Effect Profile

Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .

Combination Therapy

Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:

  • Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .

Behavioral Studies

Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:

  • Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .

Table 2: Summary of Key Findings on this compound

Study FocusResult
Inflammatory PainReduced paw edema and mechanical allodynia
Neuropathic PainPartial reversal of allodynia
Gastroprotective EffectsPrevented diclofenac-induced gastric issues
Combination with GabapentinAdditive effects on mechanical allodynia
Side EffectsNo significant cannabimimetic effects

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLPHDBLTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F6NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043066
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380424-42-9
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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